molecular formula C20H20N4O2S B4324263 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B4324263
M. Wt: 380.5 g/mol
InChI Key: RPOOCXMYAIVDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a phenylethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Acylation: The final step involves the acylation of the amino group with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-chlorophenyl)propanamide
  • **2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylacetamide moiety. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c21-17-13-18(25)23-20(24(17)12-11-15-7-3-1-4-8-15)27-14-19(26)22-16-9-5-2-6-10-16/h1-10,13H,11-12,14,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOOCXMYAIVDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

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